In-Depth Technical Guide: Methyl 2-(prop-2-en-1-yloxy)benzoate (CAS: 6282-42-4)
In-Depth Technical Guide: Methyl 2-(prop-2-en-1-yloxy)benzoate (CAS: 6282-42-4)
Executive Summary & Chemical Identity
Methyl 2-(prop-2-en-1-yloxy)benzoate, commonly referred to as methyl 2-allyloxybenzoate, is a highly versatile synthetic intermediate utilized extensively in the pharmaceutical and fine chemical industries[1]. Its primary synthetic value lies in its ability to undergo a thermally driven [3,3]-sigmatropic Claisen rearrangement[2]. This transformation yields sterically hindered, functionalized salicylic acid derivatives that serve as foundational building blocks for complex drug molecules, including Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors and prostacyclin analogs[2][3].
Quantitative Data & Physicochemical Properties
The following table summarizes the core physicochemical parameters of the compound[1]:
| Property | Value |
| IUPAC Name | Methyl 2-(prop-2-en-1-yloxy)benzoate |
| Common Synonyms | Methyl 2-allyloxybenzoate; o-Allyloxybenzoic acid methyl ester |
| CAS Number | 6282-42-4 |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.214 g/mol |
| InChIKey | SYESKJGWJSTNGI-UHFFFAOYSA-N |
Mechanistic Causality: Synthesis & The Claisen Rearrangement
The utility of methyl 2-allyloxybenzoate is intrinsically linked to its reactivity under thermal stress. The synthesis begins with the O-allylation of methyl salicylate, followed by a thermally induced rearrangement[3].
Because the C1 position of the aromatic ring is occupied by the ester moiety, the migrating allyl group is forced to target the available ortho-position (C3) or the para-position (C5)[2]. This concerted pericyclic reaction has a high activation energy, requiring temperatures between 160 °C and 200 °C[3][4]. The reaction typically yields a mixture of regioisomers (ortho vs. para migration) in a ratio of approximately 3:1 or 2:1[2].
Fig 1. Synthesis and [3,3]-sigmatropic rearrangement pathway of methyl 2-allyloxybenzoate.
Experimental Workflows & Self-Validating Protocols
To isolate the highly desired ortho-migrated product (methyl 3-allyl-2-hydroxybenzoate) without relying on resource-intensive column chromatography, chemists exploit a self-validating purification protocol based on differential steric hindrance [2].
The target ortho-isomer is heavily sterically shielded by the adjacent allyl and hydroxyl groups. In contrast, the para-isomer (methyl 5-allyl-2-hydroxybenzoate) lacks this steric bulk around the ester carbonyl. By subjecting the crude mixture to mild saponification, the para-isomer is selectively hydrolyzed to a water-soluble carboxylate, while the target ortho-isomer remains intact[2].
Protocol 1: Synthesis of Methyl 2-allyloxybenzoate
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Deprotonation: Dissolve methyl salicylate in a polar aprotic solvent (e.g., DMF). Add anhydrous potassium carbonate (K₂CO₃).
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Causality: K₂CO₃ quantitatively deprotonates the phenolic hydroxyl without hydrolyzing the ester. DMF leaves the phenoxide poorly solvated, maximizing its nucleophilicity[3].
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Alkylation: Add allyl bromide dropwise at room temperature and stir for 12 hours.
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Causality: The soft electrophile (allyl bromide) undergoes rapid Sₙ2 substitution with the phenoxide[3].
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Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude ether.
Protocol 2: Claisen Rearrangement & Self-Validating Purification
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Thermal Rearrangement: Heat neat methyl 2-allyloxybenzoate to 160–180 °C for 2–12 hours under an inert atmosphere[2][3].
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Causality: Thermal energy overcomes the activation barrier of the [3,3]-sigmatropic shift, yielding a ~3:1 ratio of ortho-to-para regioisomers[2].
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-
Selective Saponification: Cool the mixture, dissolve in methanol, and add a dilute aqueous solution of sodium hydroxide (NaOH). Stir at room temperature.
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Causality: The unhindered para-isomer undergoes rapid saponification. The sterically shielded ortho-isomer resists nucleophilic attack by the hydroxide ion[2].
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-
Acid-Base Extraction (Validation Step): Partition the mixture between dichloromethane and water.
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Self-Validation: The aqueous layer extracts the hydrolyzed para-isomer. The organic layer retains the pure, unhydrolyzed ortho-isomer. The physical separation of phases validates the steric exclusion principle, eliminating the need for chromatography[2].
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Fig 2. Self-validating purification workflow exploiting differential steric hindrance.
Applications in Drug Development
The isolated methyl 3-allyl-2-hydroxybenzoate is a critical node in several advanced drug development pipelines:
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PARP-1 Inhibitors: The ortho-allyl phenol undergoes cyclization (often mediated by zirconium chloride) to form 2-methyl-2,3-dihydrobenzofuran-7-carboxylate derivatives. These are further elaborated into carboxamides, which are potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a critical target in oncology for disrupting DNA repair mechanisms in cancer cells[3][5].
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Prostacyclin Derivatives: The terminal alkene of the migrated allyl group serves as a synthetic handle for oxidative cleavage (e.g., ozonolysis) or reduction. This provides essential aldehyde or alcohol intermediates required for the total synthesis of complex prostacyclin analogs like treprostinil, which is used to treat pulmonary arterial hypertension[2].
References
- US9593061B2 - Synthesis of intermediates for producing prostacyclin derivatives Source: Google Patents URL
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Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors Source: PMC - NIH URL:[Link]
-
Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Supplementary Information - Chemical Probes to Investigate Antibiotic Behaviour Source: Rsc.org URL:[Link]
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. US9593061B2 - Synthesis of intermediates for producing prostacyclin derivatives - Google Patents [patents.google.com]
- 3. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]






